N-cyclohexyl-2-dodecanoylhydrazinecarboxamide
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Overview
Description
N-[(Cyclohexylcarbamoyl)amino]dodecanamide is a chemical compound with the molecular formula C19H36N2O2. It is known for its unique structure, which includes a dodecanamide backbone with a cyclohexylcarbamoyl group attached. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Cyclohexylcarbamoyl)amino]dodecanamide typically involves the reaction of dodecanoic acid with cyclohexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Dodecanoic Acid+Cyclohexyl Isocyanate→N-[(Cyclohexylcarbamoyl)amino]dodecanamide
Industrial Production Methods
Industrial production of N-[(Cyclohexylcarbamoyl)amino]dodecanamide involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(Cyclohexylcarbamoyl)amino]dodecanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[(Cyclohexylcarbamoyl)amino]dodecanamide is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(Cyclohexylcarbamoyl)amino]dodecanamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(Cyclohexylcarbamoyl)amino]dodecanoic acid
- 2-[(4-Chlorophenyl)sulfanyl]-N-[(cyclohexylcarbamoyl)amino]acetamide
Uniqueness
N-[(Cyclohexylcarbamoyl)amino]dodecanamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its long dodecanamide chain combined with the cyclohexylcarbamoyl group makes it versatile for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C19H37N3O2 |
---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
1-cyclohexyl-3-(dodecanoylamino)urea |
InChI |
InChI=1S/C19H37N3O2/c1-2-3-4-5-6-7-8-9-13-16-18(23)21-22-19(24)20-17-14-11-10-12-15-17/h17H,2-16H2,1H3,(H,21,23)(H2,20,22,24) |
InChI Key |
WPRYRCMQQMEAJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NNC(=O)NC1CCCCC1 |
Origin of Product |
United States |
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